molecular formula C9H10N2O B3264828 5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 397842-91-0

5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3264828
CAS No.: 397842-91-0
M. Wt: 162.19 g/mol
InChI Key: VAACICAUORHETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H8N2O. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylpyridine with methoxy-substituted reagents in the presence of a catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various cellular pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1H-pyrrolo[2,3-b]pyridine
  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine
  • 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxy and methyl groups can enhance its binding affinity to certain targets and modify its chemical properties compared to other similar compounds .

Properties

IUPAC Name

5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-3-7-4-8(12-2)5-10-9(7)11-6/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAACICAUORHETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The intermediate, 5-hydroxy-2-methyl-7-azaindole, was prepared as follows. A. To a solution of 5-methoxy-7-azaindole (240 mg, 1.62 mmol) in THF (10 mL) was added a 60% suspension of sodium hydride in oil (71 mg, 1.78 mmol) at RT under argon. The mixture was stirred at RT for 5 minutes and phenylsulphonyl chloride (250 μL, 1.95 mmol) was added and the mixture was stirred for 16 h, quenched with saturated ammonium chloride (20 mL) and extracted with ethyl acetate (3×25 μL). The combined organic layers were washed with brine (50 mL), dried, filtered and concentrated. The residue was purified by flash chromatography (1% MeOH in dichloromethane+0.5% triethylamine) to afford N-phenylsulphonyl-5-methoxy-7-azaindole (325 mg, 70%) as a solid. 1H NMR (400 MHz, CDCl3) δ 8.12 (3H, m), 7.65 (1H, dd, J=3.8), 7.54 (1H, m), 7.45 (2H, m), 7.28 (1H, d, J=2.8 Hz), 6.51 (1H, d, J=3.8 Hz), 3.82 (3H, s). (M+H)+=289. B. A solution (2.7M) of n-butyllithium in hexanes (0.48 mL, 1.30 mmol) was added to a solution of N-phenylsulphonyl-5-methoxy-7-azaindole (220 mg, 0.76 mmol) in THF (7.0 mL) at −78° C. under argon. The resulting solution was stirred at −78° C. for 1 h and methyl iodide (120 μL, 1.91 mmol) was added. The resulting mixture was stirred at −78° C. for 2 h, quenched with saturated ammonium chloride (20 mL) and extracted with ethyl acetate (3×25 mL). The combined organic layers were washed with brine (50 mL), dried, filtered and concentrated. The residue was purified by flash chromatography (1% MeOH in dichloromethane+0.1% triethylamine) to afford (170 mg, 73%) of a (5:1) mixture of N-phenylsulphonyl-5-methoxy-2-methyl-7-azaindole, m/z 303 (M+H+), analytical HPLC retention time=1.83 min and N-tolylsulphonyl-5-methoxy-2-methyl-7-azaindole, m/z 317, retention time=1.97 min. C. To a solution of above mixture of compounds in (3:1) THF-methanol (4 mL) was added a 10% solution of sodium hydroxide in water (3 mL) at room temperature. The mixture was heated to 65° C. for 1 h, cooled to room temperature, neutralized to pH 7 with a saturated ammonium chloride solution and extracted with ethyl acetate (3×15 mL). The combined organic layers were washed with brine (50 mL), dried (Na2SO4), filtered and concentrated. The residue was purified by flash column chromatography on silica gel (1% MeOH in dichloromethane+0.1% triethylamine) to afford 5-methoxy-2-methyl-7-azaindole (35 mg, 66%). (M+H)+=163. D. The procedure described above for the preparation of hydroxyindole from methoxyindole in Example 1 was applied to 5-methoxy-2-methyl-7-azaindole (35 mg, 0.2 mmol) to afford 5-hydroxy-2-methyl-7-azaindole (32 mg, 100%) which was used directly without any further purification. LC/MS; (M+H)+=135.
Name
THF methanol
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0.48 mL
Type
reactant
Reaction Step Two
Quantity
220 mg
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
120 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N-tolylsulphonyl-5-methoxy-2-methyl-7-azaindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 5-methoxy-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (950 mg, 3.14 mmol) and 40% aqueous sodium hydroxide (106 ml) in methanol (160 ml) was heated at reflux for 30 minutes. After cooling, the mixture was poured onto cooled water and extracted with ethyl acetate. The organic layer was separated, washed with water, brine, dried (MgSO4), filtered and evaporated. The residue was purified by column chromatography eluting with ethyl acetate/petroleum ether (1/1). The fractions containing the expected product were combined and evaporated to give 5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine (462 mg, 91%).
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
106 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 5-methoxy-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (950 mg, 3.14 mmol) and 40% aqueous sodium hydroxyde (106 ml) in methanol (160 ml) was heated at reflux for 30 minutes. After cooling, the mixture was poured onto cooled water and extracted with ethyl acetate. The organic layer was separated, washed with water, brine, dried (MgSO4), filtered and evaporated. The residue was purified by column chromatography eluting with ethyl acetate/petroleum ether (1/1). The fractions containing the expected product were combined and evaporated to give 5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine (462 mg, 91%).
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.